(2E)-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound featuring a triazolopyrimidine core with various substituents, including chlorophenyl, fluorophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl, fluorophenyl, and nitrophenyl groups through various substitution reactions. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2E)-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Fluorophenyl derivatives: Compounds with fluorine-substituted phenyl groups.
Nitrophenyl derivatives: Compounds with nitro-substituted phenyl groups.
Uniqueness
(2E)-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is unique due to its combination of substituents and the triazolopyrimidine core, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H18ClFN6O3 |
---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
(E)-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C26H18ClFN6O3/c27-19-9-5-17(6-10-19)22-15-23(18-7-11-20(28)12-8-18)33-26(29-22)31-25(32-33)30-24(35)13-4-16-2-1-3-21(14-16)34(36)37/h1-15,23H,(H2,29,30,31,32,35)/b13-4+ |
InChI Key |
YBUCFPKCBIGDDT-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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